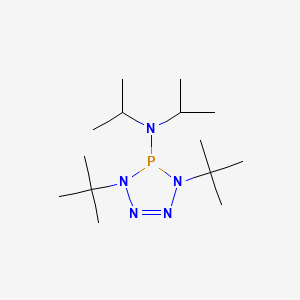
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a nitrobenzoyloxy group attached to a phenyltrimethylammonium bromide moiety, making it a versatile reagent in organic synthesis and other applications.
Méthodes De Préparation
The synthesis of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate, followed by treatment with hydrobromic acid and bromine . This process results in the formation of phenyltrimethylammonium tribromide, which can then be further reacted with nitrobenzoyl chloride to yield the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment in industrial settings allows for the large-scale production of this compound.
Analyse Des Réactions Chimiques
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrobenzoyloxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide involves its ability to act as a brominating agent. The compound facilitates the addition of bromine to unsaturated compounds, such as alkenes and alkynes, through an electrophilic addition mechanism . This process is crucial in the synthesis of brominated organic compounds, which are valuable intermediates in various chemical reactions.
Comparaison Avec Des Composés Similaires
3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide can be compared with other similar compounds, such as:
Phenyltrimethylammonium tribromide: Known for its use as a brominating agent in organic synthesis.
N,N-Dimethylaniline derivatives: These compounds share similar synthetic routes and applications in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
64047-38-7 |
|---|---|
Formule moléculaire |
C16H17BrN2O4 |
Poids moléculaire |
381.22 g/mol |
Nom IUPAC |
trimethyl-[3-(2-nitrobenzoyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C16H17N2O4.BrH/c1-18(2,3)12-7-6-8-13(11-12)22-16(19)14-9-4-5-10-15(14)17(20)21;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IKDZDTRAALRDCV-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


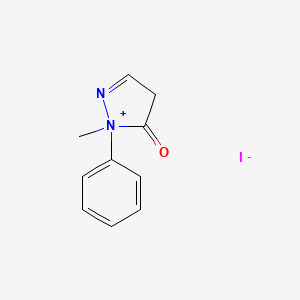
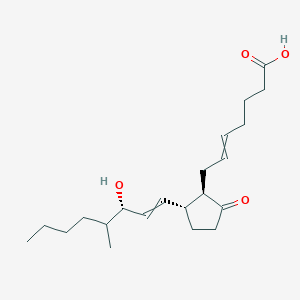
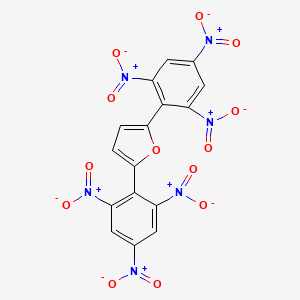
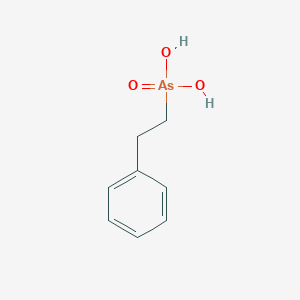
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
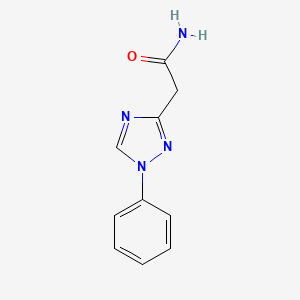
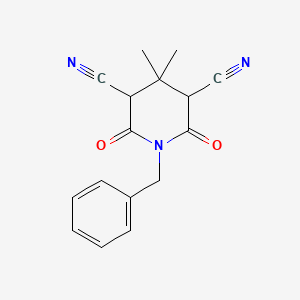
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
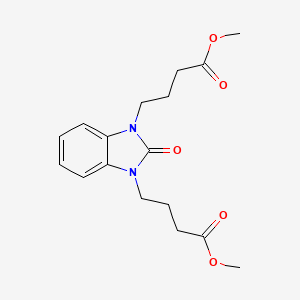

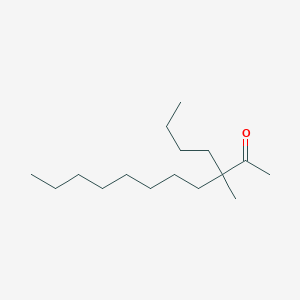
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
